hTAAR1 Agonism: Fluorine-Induced Inactivity vs. Potent Ortho-Substituted Agonists
In a comparative study, the 2-fluoro derivative (Compound 13) was demonstrably inactive at hTAAR1, while ortho-substituted analogs with similar steric profiles exhibited potent agonism. At the same assay conditions, the 2-chloro, 2-methyl, and 2-methoxy congeners achieved nanomolar potency. This demonstrates that the ortho-fluorine atom specifically disrupts the molecular interactions required for TAAR1 activation, establishing this compound as a critical selectivity tool [1].
| Evidence Dimension | Functional activity at human TAAR1 (EC50, HEK-293T cells, cAMP BRET assay) |
|---|---|
| Target Compound Data | Inactive (2-F, Compound 13) |
| Comparator Or Baseline | Array |
| Quantified Difference | Activity gap: Target is inactive vs. active range of EC50 = 30–160 nM (functional selectivity Δ). |
| Conditions | HEK-293T cells co-transfected with hTAAR1 and cAMP BRET biosensor; dose–response concentrations 10 nM to 10 µM. |
Why This Matters
For researchers seeking a TAAR1-inactive phenylpiperazine control compound or building block to ensure assay specificity, this compound is singularly qualified among ortho-substituted derivatives.
- [1] Francesconi, V.; Cichero, E.; Kanov, E.V.; Laurini, E.; Pricl, S.; Gainetdinov, R.R.; Tonelli, M. Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals 2020, 13(11), 391. View Source
